molecular formula C7H6Cl2O2S B1584862 5-Chloro-2-methylbenzenesulfonyl chloride CAS No. 34981-38-9

5-Chloro-2-methylbenzenesulfonyl chloride

Cat. No.: B1584862
CAS No.: 34981-38-9
M. Wt: 225.09 g/mol
InChI Key: VHBFBNCERXCECQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzenesulfonyl chloride is an important organic compound used as an intermediate in various chemical syntheses. It is known for its role in the production of pharmaceuticals, agrochemicals, and dyestuffs. The compound has the molecular formula C7H6Cl2O2S and a molecular weight of 225.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 5-chloro-2-methylbenzene. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or other derivatives.

    Oxidation Reactions: It can be oxidized under specific conditions to form sulfonic acids.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methylbenzenesulfonyl chloride is unique due to its specific reactivity and the presence of both chloro and methyl groups on the benzene ring. This combination of functional groups provides distinct chemical properties that are valuable in various synthetic applications .

Properties

IUPAC Name

5-chloro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBFBNCERXCECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188524
Record name 4-Chlorotoluene-2-sulphonyl chloride
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Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34981-38-9
Record name 5-Chloro-2-methylbenzenesulfonyl chloride
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Record name 4-Chlorotoluene-2-sulphonyl chloride
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Record name 34981-38-9
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Record name 4-Chlorotoluene-2-sulphonyl chloride
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Record name 4-chlorotoluene-2-sulphonyl chloride
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Record name 5-Chloro-2-methylbenzene-1-sulfonyl chloride
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Synthesis routes and methods

Procedure details

5-Chloro-2-methylbenzeneamine (1002 g) was added over 0.5 hr. to a stirred mixture of 5.5 L of concentrated hydrochloric acid and 1.5 L of acetic acid precooled to 0°-5° C. The resulting suspension was stirred 0.5 hr. A solution of 530 g of sodium nitrite in 0.9 L H2O was added over 1.0 hr. while maintaining the temperature at 0°-5° C. When addition was complete, the mixture was stirred 1.0 hr. at 0°-5° C. The diazonium salt was added to a stirred mixture of 6.0 L of acetic acid, 1000 g of sulfur dioxide and 16.8 g of cuprous chloride while maintaining the temperature about 15° C. When addition of the diazonium salt was complete, the mixture was stirred several hours at about 15° C. then allowed to warm to ambient temperature and stirred overnight. The reaction mixture was poured into ice-water, and the aqueous mixture was extracted with 12 L of methylene chloride. The organic solution was washed twice with 6 L water followed twice with 4 L of saturated sodium bicarbonate solution. The organic solution was dried over magnesium sulfate, filtered and the solvent evaporated in vacuo to give 1279.9 g of the title compound as a black oil.
Quantity
1002 g
Type
reactant
Reaction Step One
Quantity
5.5 L
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
530 g
Type
reactant
Reaction Step Three
Name
Quantity
0.9 L
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1000 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
16.8 g
Type
reactant
Reaction Step Four
Quantity
6 L
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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